molecular formula C20H18ClN3O2 B5591681 N-benzyl-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide

N-benzyl-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide

Cat. No.: B5591681
M. Wt: 367.8 g/mol
InChI Key: GYBZBQQRQLNDQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide (Molecular Formula: C20H18ClN3O2, Molecular Weight: 367.83 g/mol) is a small molecule inhibitor that targets the protein arginine methyltransferase PRMT5, specifically disrupting its interaction with substrate adaptor proteins via the PRMT5 Binding Motif (PBM) . This mechanism is distinct from catalytic site inhibitors, as it binds to the PRMT5-PBM interface and directly inhibits the binding of SAPs like pICln and RIOK1, which are required for the methylation of several PRMT5 substrates, including histones and spliceosome complexes . Its core research value lies in its first-in-class status as a PBM-competitive inhibitor and its covalent mechanism of action, involving the formation of a bond between its halogenated pyridazinone group and cysteine 278 of PRMT5 . This compound is a key tool for elucidating PBM-dependent PRMT5 activities in the regulation of gene expression, ribosomal biogenesis, mRNA splicing, and DNA damage response . It is particularly relevant for oncology research, as PRMT5 is a synthetic lethal dependency in MTAP-deleted cancer cells, a common genomic aberration in glioblastomas, pancreatic tumors, and mesotheliomas . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-benzyl-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c1-23(13-15-5-3-2-4-6-15)20(26)14-24-19(25)12-11-18(22-24)16-7-9-17(21)10-8-16/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBZBQQRQLNDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide typically involves multiple stepsThe reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper compounds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is crucial to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

N-benzyl-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide is primarily studied for its potential as a pharmacological agent. Its structure allows it to interact with specific biological targets, making it a candidate for drug development aimed at various diseases, including cancer and inflammatory conditions.

Mechanism of Action:
The compound may exert its pharmacological effects by modulating enzyme activity or receptor interactions. These interactions can lead to significant changes in cellular signaling pathways, potentially inhibiting tumor growth or promoting apoptosis in cancer cells.

Biological Research

This compound has been utilized in studies investigating cellular processes, particularly its anticancer properties. Research has shown that it can induce cell cycle arrest and apoptosis in various cancer cell lines, highlighting its potential as an anticancer therapeutic.

Case Study Insights:
A study published in PubMed Central demonstrated the compound's efficacy in inhibiting cell proliferation in human cancer cell lines, suggesting that it may serve as a lead compound for further drug development .

The following table compares the anticancer activities of this compound with similar compounds:

Compound NameAnticancer ActivityMechanism of Action
This compoundHighCell cycle arrest and receptor modulation
2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methylindol-4-yl)acetamideModerateApoptosis induction and enzyme inhibition

Industrial Applications

In addition to its medicinal uses, this compound may act as an intermediate in the synthesis of more complex molecules. Its unique chemical structure allows it to serve as a reference compound in analytical chemistry, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-benzyl-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and structurally related pyridazinone derivatives:

Compound Name Core Structure Substituents Key Functional Groups Molecular Weight Synthetic Route Reported Bioactivity
N-benzyl-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide (Target) Pyridazinone (6-oxo) - 3-position: 4-chlorophenyl
- 1-position: N-benzyl-N-methylacetamide
Chlorophenyl, acetamide (N-benzyl, N-methyl) ~383.84 g/mol* Likely via nucleophilic substitution or coupling of pre-functionalized pyridazinone Not explicitly reported (inferred SAR)
4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) Pyridazinone (6-oxo) - 3-position: Benzyloxy
- 4-position: Benzenesulfonamide
Sulfonamide, benzyloxy 405.06 g/mol Benzyl bromide coupling with pyridazinone precursor in DMF/K₂CO₃ Sulfonamide-based enzyme inhibition
Ethyl-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetate (6a) Pyridazinone (6-oxo) - 3-position: Methyl
- 5-position: 4-(methylthio)benzyl
- Ester group
Methylthio, ethyl ester ~370.47 g/mol Alkylation of pyridazinone with 4-(methylthio)benzyl bromide Formyl peptide receptor antagonism
2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide Pyridazinone (6-oxo) - 3-position: Furan-2-yl
- 1-position: N-(4-methoxybenzyl)acetamide
Furan, methoxybenzyl 339.3 g/mol Similar coupling strategies with furan and methoxybenzyl groups Not reported
N-([1,1'-Biphenyl]-2-yl)-4-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)butanamide Pyridazinone (6-oxo) - 3-position: 4-chlorophenyl
- 1-position: Butanamide linked to biphenyl
Biphenyl, butanamide ~503.98 g/mol* Multi-step alkylation/amidation Not reported

*Calculated based on molecular formula.

Key Structural and Functional Comparisons:

N-benzyl-N-methylacetamide in the target compound increases lipophilicity and steric bulk relative to the sulfonamide in or ester in , which may improve metabolic stability but reduce solubility.

Synthetic Accessibility :

  • The target compound likely shares synthetic pathways with and , involving nucleophilic substitution or coupling reactions. However, the use of 4-chlorophenyl as a substituent may require specialized halogenation steps compared to the benzyloxy or methylthio derivatives.

Pharmacological Potential: Compounds like with methylthio groups have demonstrated formyl peptide receptor antagonism, suggesting the target compound’s 4-chlorophenyl and acetamide groups could similarly modulate receptor interactions. The biphenyl butanamide derivative highlights how extended hydrophobic chains (vs. acetamide in the target) might alter pharmacokinetic profiles, such as half-life or tissue distribution.

Research Findings and Data Tables

Table 1: Spectroscopic Data Comparison

Compound ¹H NMR Key Signals (δ, ppm) ¹³C NMR Key Signals (δ, ppm) HRMS Data
Target Compound (Inferred) - N-CH₃: ~2.8–3.1
- Benzyl CH₂: ~4.5–5.0
- Aromatic H (Cl-C₆H₄): ~7.3–7.6
- Pyridazinone C=O: ~160–165
- Acetamide C=O: ~170
[M+Na]⁺: ~405.06 (calc.)
5a Benzyl CH₂: 5.35 (s)
Aromatic H: 7.15–7.90
C=O (pyridazinone): 157.98
SO₂NH₂: 143.67
[M+Na]⁺: 405.062797 (found: 405.062819)
6a Methylthio SCH₃: ~2.5
Ethyl ester: 1.20 (t), 4.10 (q)
C=O (ester): ~170
Pyridazinone C=O: ~160
Not reported

Biological Activity

N-benzyl-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H18ClN3O2C_{20}H_{18}ClN_{3}O_{2} with a molecular weight of 367.8 g/mol. The structure features a pyridazinone core, which is known for its role in various biological activities, particularly in anticancer and antimicrobial research.

PropertyValue
Molecular FormulaC20H18ClN3O2
Molecular Weight367.8 g/mol
CAS Number1246043-26-4

Synthesis

The synthesis of this compound typically involves several key steps, including the use of specific catalysts and solvents to enhance yield and purity. Common solvents include dimethylformamide (DMF) or toluene, with controlled temperature conditions being crucial for optimal results.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. In vitro studies have demonstrated efficacy against various cancer cell lines, including human leukemia (U-937) and melanoma (SK-MEL-1) cells. The mechanism of action typically involves the induction of apoptosis and inhibition of critical cellular pathways such as tubulin polymerization and cyclin-dependent kinases (CDKs) .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
N-benzyl...U-937<200
N-benzyl...SK-MEL-1<200
DoxorubicinU-9370.5
EtoposideSK-MEL-10.8

The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values reflecting higher potency.

Antimicrobial Activity

In addition to anticancer properties, preliminary studies suggest that this compound may also possess antimicrobial effects. The presence of the chlorophenyl group is believed to enhance its biological activity, potentially making it effective against certain bacterial strains . Further investigations are required to elucidate the full spectrum of its antimicrobial capabilities.

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of related compounds, revealing that modifications at specific positions on the pyridazinone ring can significantly influence biological activity. For instance, substituents at the 2-position have been shown to enhance antiproliferative effects against cancer cells while maintaining selectivity towards normal cells .

Case Study Example:
A study evaluated a series of derivatives based on the pyridazinone scaffold, demonstrating that specific substitutions led to increased potency against U-937 cells while exhibiting minimal cytotoxicity towards peripheral blood lymphocytes (PBL) isolated from healthy donors .

Q & A

Q. What are the key steps in synthesizing N-benzyl-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step reactions, starting with halogenation of aniline derivatives (e.g., chlorination of 4-methoxyaniline) to form intermediates like 3-chloro-4-methoxyaniline. Subsequent steps include coupling with 2-chloroacetyl chloride to generate chloroacetamide intermediates, followed by reaction with pyridazine derivatives. Critical parameters include:

  • Temperature control : Optimal ranges (e.g., 60–80°C) to prevent decomposition .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Catalysts : Acidic catalysts (e.g., HCl, H₂SO₄) improve intermediate formation .
    Purification via column chromatography or recrystallization is essential for high purity .

Q. Which analytical techniques are recommended for characterizing this compound and its intermediates?

  • Nuclear Magnetic Resonance (NMR) : For structural elucidation of functional groups (e.g., acetamide, chlorophenyl) .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity and monitor reaction progress .
  • Mass Spectrometry (MS) : Confirmation of molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identification of carbonyl (C=O) and aromatic C-H stretches .

Q. What functional groups in the compound are pivotal for its biological activity, and how can they be modified?

  • Acetamide backbone : Critical for hydrogen bonding with biological targets; methylation at the N-position enhances lipophilicity .
  • 4-Chlorophenyl group : Influences steric and electronic interactions with enzymes/receptors; substitution with fluorophenyl or methoxyphenyl alters activity .
  • Pyridazinone core : The 6-oxo group may participate in redox reactions, impacting pharmacological effects .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data observed in different substituted pyridazine derivatives?

  • Structure-Activity Relationship (SAR) Studies : Systematic substitution of the chlorophenyl group (e.g., with fluorophenyl or nitrophenyl) to correlate structural changes with activity .
  • Computational Modeling : Docking studies to predict binding affinities to target proteins (e.g., kinases) .
  • In vitro assays : Comparative evaluation of cytotoxicity, enzyme inhibition, or receptor binding across derivatives .

Q. What methodologies are employed to study the pharmacokinetic properties of this compound in preclinical models?

  • Metabolic Stability Assays : Incubation with liver microsomes to assess cytochrome P450-mediated degradation .
  • Plasma Protein Binding : Equilibrium dialysis to determine free vs. bound fractions .
  • Pharmacokinetic Profiling : LC-MS/MS quantification of plasma concentrations after administration in rodent models .

Q. How do variations in solvent systems and catalysts impact the synthesis efficiency and purity of the compound?

  • Solvent polarity : Polar solvents (e.g., ethanol) improve solubility of intermediates but may reduce reaction rates; DMF enhances nucleophilicity in coupling steps .
  • Catalyst optimization : Bases like K₂CO₃ facilitate deprotonation in amide bond formation, while acidic conditions stabilize pyridazine intermediates .
  • Side reaction mitigation : Lower temperatures (0–5°C) reduce byproduct formation during halogenation steps .

Q. What strategies are recommended for analyzing and mitigating side reactions during the synthesis of N-benzyl derivatives with similar pyridazine cores?

  • Real-Time Monitoring : Use of TLC or inline IR spectroscopy to detect undesired intermediates .
  • Protective Group Chemistry : Temporary protection of reactive sites (e.g., amine groups) to prevent cross-reactivity .
  • Post-Reaction Quenching : Rapid cooling or pH adjustment to terminate reactive species .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.